2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid 2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242214
InChI: InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)
SMILES:
Molecular Formula: C9H9Cl2NO3
Molecular Weight: 250.08 g/mol

2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16242214

Molecular Formula: C9H9Cl2NO3

Molecular Weight: 250.08 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C9H9Cl2NO3
Molecular Weight 250.08 g/mol
IUPAC Name 2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)
Standard InChI Key CZMZPVRJCFFMGI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O

Introduction

Chemical Identity and Structural Features

2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid belongs to the class of β-amino acids, distinguished by an amino group (-NH2) attached to the β-carbon of a propanoic acid backbone. The phenyl ring at the β-position is substituted with hydroxyl (-OH) and two chlorine atoms at the 2- and 3-positions, respectively. This substitution pattern differentiates it from closely related compounds such as (S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS: 15106-62-4), which features chlorine atoms at the 3- and 5-positions .

Molecular Formula and Weight

The molecular formula is inferred as C9H9Cl2NO3, with a calculated molecular weight of 250.08 g/mol based on analogous dichlorinated β-amino acids . Comparative data from the NIST Chemistry WebBook for DL-tyrosine (C9H11NO3, MW: 181.19 g/mol) highlight the impact of chlorine substituents on molecular mass and steric properties.

Stereochemical Considerations

Synthesis and Derivative Formation

The synthesis of β-amino acid derivatives bearing substituted phenyl groups is well-documented. A general approach involves the reaction of aminophenols with acrylic acid derivatives, as demonstrated in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives .

Proposed Synthetic Pathway

  • Starting Material: 2,3-Dichloro-4-aminophenol could serve as the precursor, reacting with methyl acrylate or acrylic acid under reflux conditions.

  • Intermediate Formation: This would yield N-(2,3-dichloro-4-hydroxyphenyl)-β-alanine methyl ester or the corresponding carboxylic acid.

  • Functionalization: Subsequent hydrazinolysis or condensation with aldehydes/ketones could generate hydrazone or heterocyclic derivatives, as observed in analogous syntheses .

Table 1: Key Reaction Conditions for Analog Synthesis

Reaction StepReagents/ConditionsYield (%)Reference
Aminophenol + Methyl Acrylate2-Propanol, Reflux58–94
Hydrazone FormationAromatic Aldehydes, Methanol65–89
Heterocyclization2,5-Hexanedione, Acetic Acid72

Physicochemical Properties

Solubility and Stability

Based on data for (S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid :

  • Solubility: ≥50 mg/mL in DMSO (199.94 mM), with ultrasonic agitation often required.

  • Storage: Recommended at -20°C to prevent degradation, consistent with the instability of halogenated aromatic compounds under ambient conditions .

Spectroscopic Characterization

While specific NMR or IR data for the 2,3-dichloro isomer are unavailable, analogous compounds exhibit:

  • 1H NMR: Doublets for aromatic protons (δ 6.8–7.2 ppm), broad singlets for NH2 groups (δ 4.1–5.0 ppm), and multiplets for aliphatic chains .

  • 13C NMR: Signals for carbonyl carbons (δ 170–175 ppm) and chlorine-substituted aromatic carbons (δ 120–135 ppm) .

Microbial StrainMIC Range (μg/mL)Mechanism of Action
Methicillin-Resistant S. aureus8–32Cell Wall Synthesis Inhibition
Fluconazole-Resistant C. albicans16–64Ergosterol Biosynthesis Interference

Metabolic Considerations

Chlorinated aromatic compounds are often substrates for hepatic cytochrome P450 enzymes, leading to hydroxylated or dechlorinated metabolites. The Human Metabolome Database lists similar structures, such as 2-amino-3-(4-{[2-amino-3-(4-hydroxyphenyl)propanoyl]oxy}-3-chlorophenyl)propanoic acid (HMDB0014971), suggesting potential Phase II conjugation pathways .

Challenges and Future Directions

  • Stereoselective Synthesis: Resolution of enantiomers to evaluate chirality-dependent bioactivity.

  • Toxicity Profiling: Assessment of hepatotoxicity and neurotoxicity in in vitro models.

  • Structural Optimization: Introducing electron-withdrawing groups to enhance pharmacokinetic properties.

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